

Introduction: The Strategic Importance of a Fluorinated Indanamine

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Compound of Interest

Compound Name: *6-Fluoro-2,3-dihydro-1H-inden-1-amine*

Cat. No.: *B069646*

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6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of the indanamine scaffold, a core structural motif present in several neurologically active pharmaceuticals. Its primary significance lies in its role as a versatile chemical intermediate and building block for the synthesis of more complex molecules, particularly within the realm of drug discovery and development. The parent compound, 2,3-dihydro-1H-inden-1-amine, is a well-established precursor to Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease[1].

The introduction of a fluorine atom to this privileged scaffold is a deliberate and strategic modification. In medicinal chemistry, the judicious placement of fluorine can profoundly influence a molecule's pharmacological profile, affecting its metabolic stability, binding affinity, membrane permeability, and pKa[2][3]. This guide offers a comprehensive overview of **6-Fluoro-2,3-dihydro-1H-inden-1-amine**, detailing its chemical identity, synthesis, analytical validation, and strategic applications for researchers and scientists in pharmaceutical development.

Part 1: Physicochemical Properties and Identification

The precise identification of a chemical entity is foundational to its use in research. **6-Fluoro-2,3-dihydro-1H-inden-1-amine** is most commonly handled and supplied as its hydrochloride

salt to improve stability and solubility. It is crucial to distinguish between the racemic mixture and its individual enantiomers, as biological activity is often stereospecific.

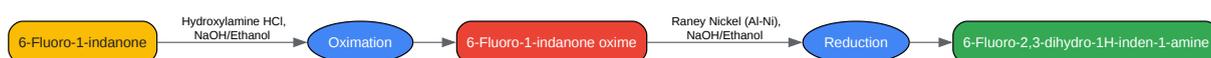
Identifier	Value	Source
Chemical Name	6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride	[4][5]
CAS Number (Racemate HCl)	1191908-44-7	[4][5]
CAS Number ((R)-enantiomer HCl)	731859-02-2	[6][7]
CAS Number ((S)-enantiomer HCl)	139134-92-9	[8]
Molecular Formula	C ₉ H ₁₀ FN (Free Base) / C ₉ H ₁₁ ClFN (HCl Salt)	[5]
Molecular Weight	151.18 g/mol (Free Base) / 187.64 g/mol (HCl Salt)	[5]
Purity (Typical)	≥97%	[6]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of **6-Fluoro-2,3-dihydro-1H-inden-1-amine** is a well-established process in synthetic organic chemistry, typically proceeding via a two-step sequence starting from the corresponding ketone, 6-fluoro-1-indanone. This approach is analogous to the preparation of the non-fluorinated parent compound[1].

Synthetic Workflow Overview

The overall transformation involves the conversion of a carbonyl group (ketone) into a primary amine. This is achieved by first forming an oxime intermediate, which is then reduced.



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Caption: Synthetic pathway from 6-fluoro-1-indanone to the target amine.

Step 1: Oximation of 6-Fluoro-1-indanone

The first step is the reaction of the starting ketone with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride) in a basic solution.

- Causality: The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. A basic medium is used to deprotonate the hydroxylamine salt, liberating the free hydroxylamine nucleophile, and to catalyze the dehydration of the intermediate carbinolamine, driving the reaction to completion to form the stable C=N bond of the oxime.

Step 2: Reduction of the Oxime Intermediate

The second step involves the reduction of the carbon-nitrogen double bond of the oxime to a single bond, yielding the primary amine.

- Causality: Catalytic hydrogenation is a highly effective method for this transformation. A catalyst like Raney Nickel (an aluminum-nickel alloy) is employed in an alkaline ethanol solution[1]. The catalyst surface adsorbs both the oxime and hydrogen, facilitating the cleavage of the N-O bond and the addition of hydrogen atoms across the C=N double bond. The alkaline conditions are maintained to ensure the stability and reactivity of the catalyst system.

Detailed Experimental Protocol (Adapted from Analogue Synthesis)

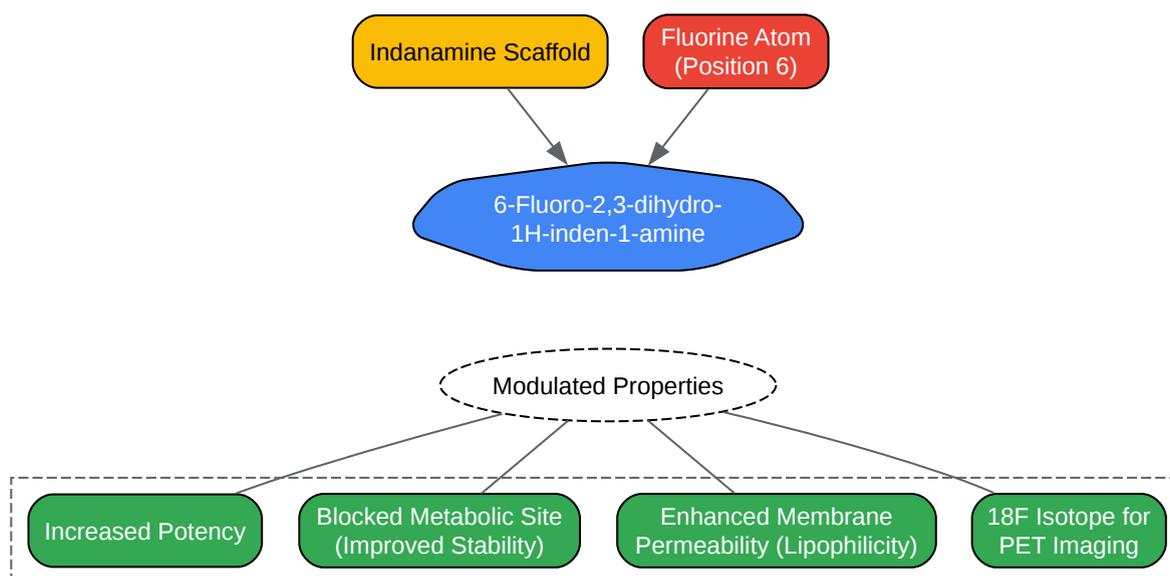
The following protocol is a representative procedure adapted from established methods for indanamine synthesis[1].

- Oximation:
 - To a solution of 6-fluoro-1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5-2.5 eq).

- Slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) while stirring.
- Heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and neutralize it. The oxime product often precipitates and can be collected by filtration.
- Reduction:
 - Suspend the crude 6-fluoro-1-indanone oxime (1.0 eq) in a solution of ethanol and aqueous sodium hydroxide (e.g., 20%).
 - Heat the mixture to 50-60 °C.
 - Carefully add Raney Nickel catalyst (a slurry in water or ethanol) portion-wise, as the reaction can be exothermic.
 - Maintain the temperature and stir for several hours until TLC indicates the complete consumption of the oxime.
 - Cool the reaction mixture and carefully filter off the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet.
 - Extract the aqueous filtrate with an organic solvent (e.g., toluene or dichloromethane).
 - Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **6-Fluoro-2,3-dihydro-1H-inden-1-amine** as an oil.
- Salt Formation (Optional but Recommended):
 - Dissolve the crude amine in a suitable solvent (e.g., isopropanol).
 - Add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.
 - Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Part 3: Applications in Drug Discovery & Development

The primary value of **6-Fluoro-2,3-dihydro-1H-inden-1-amine** is as a precursor for developing novel therapeutic agents. The incorporation of fluorine is a key strategy to optimize drug candidates[9].



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Caption: Strategic benefits of fluorinating the indanamine scaffold.

- **Modulation of Physicochemical Properties:** Fluorine's high electronegativity can lower the pKa of the proximal amine group, which can alter the molecule's ionization state at physiological pH, potentially improving oral absorption and reducing off-target effects[2].
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 6-position can block a potential site of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway. This can increase the compound's half-life and bioavailability[3].

- Enhanced Potency and Binding: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, leading to enhanced binding affinity and potency of the final drug molecule[3].
- PET Imaging: The radioactive isotope ^{18}F is a positron emitter with a convenient half-life (approx. 110 minutes), making it ideal for Positron Emission Tomography (PET) imaging[10]. Synthesizing a drug candidate with ^{18}F allows for non-invasive in vivo studies to confirm target engagement, assess pharmacokinetics, and guide dose selection in both preclinical and clinical settings[2][10].

Part 4: Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of **6-Fluoro-2,3-dihydro-1H-inden-1-amine**, a suite of analytical techniques is employed. These methods form a self-validating system for quality control.

Technique	Purpose	Expected Outcome
HPLC	Purity assessment and quantification.	A major peak corresponding to the target compound, with purity typically >97%.
Mass Spectrometry (MS)	Molecular weight confirmation.	Detection of the molecular ion (M+H) ⁺ corresponding to the calculated mass of the compound.
¹ H and ¹⁹ F NMR	Structural elucidation and confirmation.	A proton NMR spectrum with chemical shifts and splitting patterns consistent with the indanamine structure. A fluorine NMR showing a signal characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy	Functional group identification.	Characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), and C-F bonds.

Part 5: Safety and Handling

Proper handling of **6-Fluoro-2,3-dihydro-1H-inden-1-amine** hydrochloride is essential for laboratory safety.

- GHS Hazard Statements: Based on supplier data, the compound is associated with the following hazards:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[\[11\]](#)

- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Store in a tightly sealed container in a cool, dry place under an inert atmosphere[5].

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